molecular formula C22H42O2 B116035 delta 12 cis Heneicosenoic acid methyl ester CAS No. 146407-38-7

delta 12 cis Heneicosenoic acid methyl ester

Cat. No.: B116035
CAS No.: 146407-38-7
M. Wt: 338.6 g/mol
InChI Key: FWLFWYPHJIFFGY-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta 12 cis Heneicosenoic acid methyl ester is a long-chain fatty acid ester with the molecular formula C22H42O2. It is a derivative of heneicosenoic acid, where the carboxylic acid group is esterified with methanol. This compound is known for its unique structural properties, which include a cis double bond at the 12th carbon position in the fatty acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta 12 cis Heneicosenoic acid methyl ester can be synthesized through the esterification of delta 12 cis heneicosenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

Delta 12 cis Heneicosenoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Carboxylic acids, methanol

Scientific Research Applications

Delta 12 cis Heneicosenoic acid methyl ester has various applications in scientific research, including:

    Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid composition.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of delta 12 cis Heneicosenoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The cis double bond in the fatty acid chain introduces a kink, which affects the packing of lipid molecules and can modulate membrane-associated processes. Additionally, its metabolites may interact with specific molecular targets and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl heneicosanoate: A saturated fatty acid ester with no double bonds.

    Methyl cis-11-eicosenoate: A similar unsaturated fatty acid ester with a double bond at the 11th carbon position.

    Methyl stearate: A saturated fatty acid ester with 18 carbon atoms.

Uniqueness

Delta 12 cis Heneicosenoic acid methyl ester is unique due to the presence of a cis double bond at the 12th carbon position, which distinguishes it from other long-chain fatty acid esters. This structural feature imparts specific physical and chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl (Z)-henicos-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h10-11H,3-9,12-21H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLFWYPHJIFFGY-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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